molecular formula C9H13ClN2 B2825036 5,6,7,8-Tetrahydroquinolin-4-amine hydrochloride CAS No. 2173996-90-0

5,6,7,8-Tetrahydroquinolin-4-amine hydrochloride

Cat. No.: B2825036
CAS No.: 2173996-90-0
M. Wt: 184.67
InChI Key: RAXBCZSBWPGQCL-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroquinolin-4-amine hydrochloride is a chemical compound with the molecular formula C9H12N2·HCl. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-tetrahydroquinolin-4-amine hydrochloride typically involves the reduction of quinoline derivatives. One common method includes the reduction of 4-nitroquinoline using hydrogen gas in the presence of a palladium catalyst to yield 4-aminoquinoline. This intermediate is then subjected to hydrogenation to produce 5,6,7,8-tetrahydroquinolin-4-amine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and catalyst concentration to ensure high yield and purity. The final product is often purified using recrystallization techniques to obtain the hydrochloride salt in its pure form .

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8-Tetrahydroquinolin-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: It can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products:

Scientific Research Applications

5,6,7,8-Tetrahydroquinolin-4-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.

    Industry: The compound is used in the production of dyes and pigments

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydroquinolin-4-amine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to modulation of their activity. The compound’s amine group allows it to form hydrogen bonds and electrostatic interactions with target molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

  • 5,6,7,8-Tetrahydroquinolin-8-amine
  • 5,6,7,8-Tetrahydroquinolin-2-amine
  • 8-Amino-5,6,7,8-tetrahydroquinoline

Comparison: 5,6,7,8-Tetrahydroquinolin-4-amine hydrochloride is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits different reactivity and interaction profiles with biological targets, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

5,6,7,8-tetrahydroquinolin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;/h5-6H,1-4H2,(H2,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXBCZSBWPGQCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC=CC(=C2C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2173996-90-0
Record name 5,6,7,8-tetrahydroquinolin-4-amine hydrochloride
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